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CNX-774: A Comparative Analysis of its
Selectivity for ENT1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity of CNX-774, a preclinical small
molecule, for the Equilibrative Nucleoside Transporter 1 (ENT1). While initially developed as a
Bruton tyrosine kinase (BTK) inhibitor, recent research has unveiled its potent activity as an
ENT1 inhibitor, a finding with significant implications for cancer therapy. This guide objectively
compares the functional effects of CNX-774 to the known ENT1 inhibitor
nitrobenzylmercaptopurine riboside (NBMPR) and to the genetic knockout of ENT1, based on
supporting experimental data from peer-reviewed literature.

Executive Summary

CNX-774 has been identified as a previously uncharacterized inhibitor of ENT1.[1][2][3]
Mechanistic studies have demonstrated that its ability to sensitize pancreatic cancer cells to
DHODH inhibitors is independent of its effects on BTK and is instead a direct consequence of
blocking ENT1-mediated uridine uptake.[1][2][4] This inhibition of the nucleoside salvage
pathway leads to pyrimidine starvation in cancer cells when combined with inhibitors of de novo
pyrimidine synthesis. While direct quantitative data on the selectivity of CNX-774 for ENT1 over
other nucleoside transporters (ENT2, CNT1, CNT2, CNT3) is not yet available in the published
literature, the functional evidence strongly supports its on-target activity at ENT1.
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Quantitative Data Summary

As of the latest available data, specific inhibitory constant (Ki) or IC50 values for CNX-774
against a panel of nucleoside transporters have not been published. The assessment of its
selectivity is therefore based on comparative functional assays. The following table
summarizes the qualitative and functional comparisons that form the basis of our current
understanding of CNX-774's selectivity for ENT1.

Other
NBMPR (ENT1 ENT1
Feature CNX-774 o Transporters
inhibitor) Knockout
(ENT2, CNTSs)
Inhibition of
o Yes Yes Yes Not reported
Uridine Uptake
Sensitization to
DHODH
o Yes Yes Yes Not reported
inhibitors (e.qg.,
Brequinar)
Antagonism with
o Yes Yes Yes Not reported
Gemcitabine
Effect on
Pyrimidine o ) o )
) Profound Similar depletion  Similar depletion )
Nucleotide Pools ) Not applicable
) depletion to CNX-774 to CNX-774
(with DHODH
inhibitor)

Experimental Protocols

The identification of CNX-774 as an ENT1 inhibitor was established through a series of robust
experimental protocols designed to assess its functional effects on the pyrimidine salvage
pathway.

Cell Viability and Drug Combination Assays

¢ Objective: To determine the effect of CNX-774 in combination with other drugs whose
transport or mechanism of action is dependent on nucleoside transporters.
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o Methodology:

o Pancreatic ductal adenocarcinoma (PDAC) cell lines resistant to the DHODH inhibitor
brequinar (BQ) were used.

o Cells were treated with vehicle, BQ, CNX-774, or a combination of BQ and CNX-774 for
72 hours.

o Cell viability was assessed using the CellTiter-Glo Luminescence Cell Viability Assay.

o Similar combination studies were performed with the nucleoside analog gemcitabine,
which requires ENT1 for cellular uptake.

o The effects of CNX-774 were directly compared to those of NBMPR, a known ENT1-
selective inhibitor.

Metabolomic Analysis

¢ Objective: To quantify the impact of CNX-774 on cellular nucleotide pools.
o Methodology:

o BQ-resistant PDAC cells were treated with vehicle, BQ, CNX-774, or the combination for 8
hours.

o Cellular metabolites were extracted and analyzed by LC-MS/MS.

o The relative abundances of pyrimidine pathway metabolites were quantified to assess the

degree of nucleotide depletion.

Uridine Uptake Assay

» Objective: To directly measure the effect of CNX-774 on the transport of uridine into cells.
» Methodology:
o PDAC cells were treated with vehicle or CNX-774.

o Cells were then incubated with radiolabeled uridine for a short period.
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o The amount of radioactivity incorporated into the cells was measured to determine the rate

of uridine uptake.

Genetic Knockout Studies

o Objective: To confirm that the effects of CNX-774 are specifically due to the inhibition of
ENT1.

o Methodology:

o CRISPR/Cas9 technology was used to generate PDAC cell lines with a genetic knockout
of the SLC29A1 gene, which encodes for ENT1.

o These ENT1-KO cells were then subjected to the same drug combination and viability
assays as the parental cells.

o The sensitivity of ENT1-KO cells to BQ was assessed, and the effect of adding CNX-774
to these cells was determined. The lack of an additional effect of CNX-774 in ENT1-KO
cells confirmed that ENTL1 is the relevant target.

Visualizations
Experimental Workflow for Identifying CNX-774 as an
ENT1 Inhibitor
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Initial Observation

High-throughput screen of kinase inhibitors to overcome Brequinar resistance in PDAC cells

:

CNX-774 identified as a potent sensitizer

l Functional Characterization Target Identification & Validation
Cell viability assays with CNX-774 +/- Brequinar Genetic knockout of ENT1 (SLC29A1)
Metabolomic analysis showing pyrimidine depletion L Uridine uptake assays showing blocked transport ENT1-KO phenocopies CNX-774 treatment

\—b Comparison with known ENTZ inhibitor (NBMPR) shows identical functional effects CNX-774 has no further effect in ENT1-KO cells

: :

Conclusion: CNX-774 inhibits ENT1

Click to download full resolution via product page

Caption: Workflow for the identification and validation of CNX-774 as an ENT1 inhibitor.

Pyrimidine Salvage Pathway and Inhibition by CNX-774
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Caption: CNX-774 blocks the pyrimidine salvage pathway by inhibiting ENT1-mediated uridine
uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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